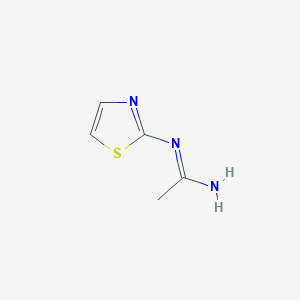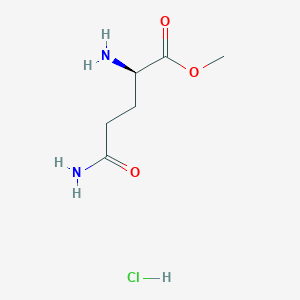![molecular formula C5H5N5O B157198 4-氨基-1H-吡唑并[3,4-d]嘧啶-3(2H)-酮 CAS No. 128850-54-4](/img/structure/B157198.png)
4-氨基-1H-吡唑并[3,4-d]嘧啶-3(2H)-酮
描述
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is an organic compound with the molecular formula C5H5N5O. It belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
科学研究应用
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
作用机制
Target of Action
The primary target of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is the Janus kinase 2 (JAK2) . JAK2 is a key regulator of various cancers and immune responses, making it a significant target for cancer and immune disease treatment .
Mode of Action
The compound interacts with JAK2 by inhibiting its activity. It has been found to show strong activity and selectivity towards JAK2, with IC50 values in the nanomolar range . This suggests that the compound binds to JAK2 and prevents it from performing its normal function, thereby inhibiting the progression of diseases associated with JAK2.
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response. By inhibiting JAK2, the compound disrupts this pathway, leading to downstream effects that can include the suppression of tumor growth and modulation of immune responses .
Result of Action
The inhibition of JAK2 by 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one leads to molecular and cellular effects that include the suppression of tumor growth and modulation of immune responses . In addition, the compound has shown effective inhibitory activity in lymphocyte proliferation assays and delayed-type hypersensitivity assays .
生化分析
Biochemical Properties
The compound has been found to be involved in the inhibition of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one may interact with enzymes and proteins involved in cell cycle control .
Cellular Effects
In cellular contexts, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has been shown to significantly inhibit the growth of various cell lines . It has been found to exert significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one appears to involve binding interactions with CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with formamide, which leads to the formation of the desired pyrazolopyrimidine ring system . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce dihydropyrazolopyrimidines. Substitution reactions can lead to a variety of derivatives with different functional groups.
相似化合物的比较
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one can be compared with other pyrazolopyrimidine derivatives:
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the carbonyl group at the 3-position.
Pyrazoloadenine: Another derivative with potential biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional rings, showing different biological properties.
The uniqueness of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one lies in its specific substitution pattern and the presence of the carbonyl group, which contributes to its distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFLJNVOEIKGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing nucleoside analogs like those derived from 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?
A1: Nucleoside analogs are structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. These analogs can often be incorporated into nucleic acids, disrupting vital cellular processes. This property makes them valuable for developing antiviral and anticancer agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


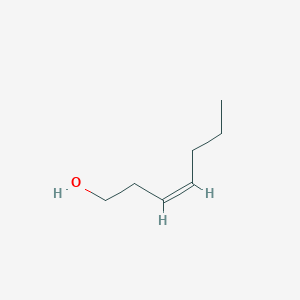
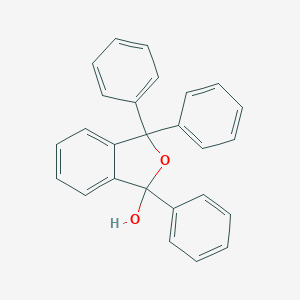
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
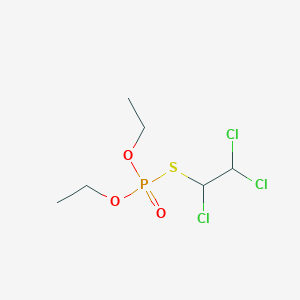
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
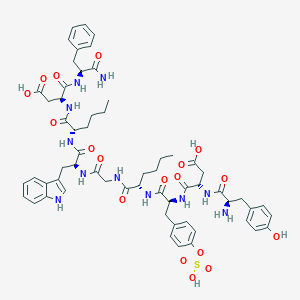
![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)
